molecular formula C16H17F2NO3S2 B2544119 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203215-43-3

2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2544119
CAS No.: 1203215-43-3
M. Wt: 373.43
InChI Key: HVKYWOPINZTWPG-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Oxane Ring Formation: The oxane ring can be formed via cyclization reactions involving diols and appropriate leaving groups.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine in the presence of a base.

    Final Coupling: The final step involves coupling the thiophene-oxane derivative with the difluorobenzene sulfonamide under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The difluorobenzene moiety can undergo nucleophilic aromatic substitution, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The unique combination of functional groups in this compound could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action for compounds like 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and oxane rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonamide: Lacks the thiophene-oxane moiety, making it less versatile in terms of chemical reactivity.

    Thiophene-2-sulfonamide: Does not have the difluorobenzene group, which may reduce its potential for certain types of biological activity.

    Oxane-4-sulfonamide: Similar in structure but lacks the thiophene ring, which could affect its electronic properties.

Uniqueness

The uniqueness of 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications in various fields. The presence of both the thiophene and oxane rings, along with the sulfonamide and difluorobenzene groups, makes it a highly versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S2/c17-12-3-4-14(13(18)10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKYWOPINZTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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